molecular formula C10H5ClF5N3O2S B1412482 2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid CAS No. 1823183-77-2

2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid

Cat. No.: B1412482
CAS No.: 1823183-77-2
M. Wt: 361.68 g/mol
InChI Key: HIIVHOHXGXXUFY-UHFFFAOYSA-N
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Description

2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid ( 1823183-77-2) is a high-purity chemical building block with a molecular formula of C10H5ClF5N3O2S and a molecular weight of 361.68 g/mol . This compound features a complex [1,2,4]triazolo[4,3-a]pyridine core structure substituted with chloro- and trifluoromethyl groups, which is of significant interest in agricultural chemistry research . Compounds within this structural class have been investigated as key components in formulations for controlling phytopathogenic fungi . The molecule's mechanism of action is associated with its function as a triazole compound, which targets fungal pathogens, and it is often studied in combination with other fungicidal agents to explore synergistic effects . Researchers utilize this building block in the synthesis and development of novel crop protection agents. The product is provided with supporting analytical data and is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-difluoromethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF5N3O2S/c11-5-1-4(9(12,13)14)2-19-7(5)17-18-8(19)10(15,16)22-3-6(20)21/h1-2H,3H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIVHOHXGXXUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)(F)SCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Reaction Pathway:

  • Starting materials : Precursors bearing amino, nitrile, or halogen functionalities suitable for cyclization.
  • Reaction conditions :
    • Elevated temperatures (generally 80–150°C)
    • Acidic or basic catalysts, such as polyphosphoric acid or sodium hydride
    • Solvents like dimethylformamide (DMF) or acetonitrile
  • Outcome : Formation of the fused heterocyclic ring system with chlorinated and trifluoromethyl substituents.

Data Table 1: Core Cyclization Conditions

Parameter Typical Range Notes
Temperature 80–150°C Ensures cyclization without decomposition
Catalyst Acidic (e.g., PPA) or basic (NaH) Promotes ring closure
Solvent DMF, acetonitrile High polarity aids solubilization

Introduction of the Difluoromethyl Group

The next step involves attaching the difluoromethyl (-CHF₂) group to the heterocyclic core, which is crucial for the compound's bioactivity.

Reaction Strategy:

  • Reagents :
    • Difluoromethylating agents such as chlorodifluoromethane derivatives or specialized reagents like difluoromethyl zinc reagents.
  • Reaction conditions :
    • Mild to moderate temperatures (room temperature to 60°C)
    • Use of catalysts like copper or palladium complexes to facilitate C–F bond formation.
    • Solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Data Table 2: Difluoromethylation Conditions

Parameter Typical Range Notes
Temperature 20–60°C To prevent side reactions
Catalyst Cu(I), Pd(0) Facilitates C–F bond formation
Reagents Chlorodifluoromethane derivatives Source of difluoromethyl group

Attachment of the Acetic Acid Moiety

The final step involves attaching the acetic acid group to the sulfur-linked heterocycle, completing the synthesis.

Method:

  • Reagents :
    • Chlorinated acetic acid derivatives, such as chloroacetic acid or its activated esters.
    • Coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).
  • Reaction conditions :
    • Mild to moderate temperatures (room temperature to 40°C)
    • Anhydrous conditions to prevent hydrolysis
  • Outcome : Formation of the final compound with high purity.

Data Table 4: Acetic Acid Coupling

Parameter Typical Range Notes
Temperature 20–40°C Mild conditions to prevent side reactions
Coupling agent DCC, EDC Facilitates amide/ester bond formation
Solvent Dichloromethane, DMF Ensures solubility and reaction efficiency

Summary of the Overall Synthetic Route

Step Reaction Key Reagents Typical Conditions Purpose
1 Cyclization Precursors with amino/nitrile groups 80–150°C, acid/base catalyst Core heterocycle formation
2 Difluoromethylation Chlorodifluoromethane derivatives 20–60°C, Cu/Pd catalysts Difluoromethyl group attachment
3 Thioether formation Thiol derivatives 50–100°C, base catalyst Sulfur linkage formation
4 Acetic acid attachment Chloroacetic acid derivatives 20–40°C, coupling agents Final functionalization

Notes and Considerations

  • Purification : Post-reaction purification typically involves column chromatography or recrystallization under controlled conditions.
  • Characterization : Confirmatory techniques include NMR, IR, and mass spectrometry to verify structure and purity.
  • Yield Optimization : Reaction parameters such as temperature, solvent, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Triazolopyridine Family

8-Chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS: 478248-86-1)
  • Molecular Formula : C₈H₂Cl₂F₅N₃
  • Key Differences :
    • Replaces the thioacetic acid group with a chloro(difluoro)methyl substituent.
    • Higher halogen content (2 Cl, 5 F) increases electronegativity but reduces hydrogen-bonding capacity compared to the acetic acid moiety.
    • Lower molecular weight (~305.9 g/mol ) due to the absence of the sulfur and oxygen atoms in the side chain .
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine Hydrochloride (CAS: 1177299-79-4)
  • Molecular Formula : C₉H₉Cl₂F₃N₄
  • Key Differences: Substitutes the thioacetic acid with an ethylamine hydrochloride group. The protonated amine enhances water solubility, whereas the free acid form of the target compound may exhibit pH-dependent solubility.
3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (Compound 9a)
  • Molecular Formula : C₁₆H₁₁F₂N₅O₂S
  • Key Differences :
    • A triazolo-thiadiazole core instead of triazolopyridine, altering electronic properties and ring strain.
    • The 2-fluoro-4-pyridinyl and 3,4-dimethoxyphenyl substituents may target different biological pathways compared to the trifluoromethyl and chlorine groups in the target compound .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 361.68 305.9 305.1 375.35
LogP (Predicted) ~2.5 (moderate) ~3.1 (high) ~1.8 (low) ~2.8 (moderate)
Solubility Low (free acid) Very low High (salt form) Moderate
Hydrogen Bond Donors 2 (COOH, NH) 0 2 (NH₃⁺) 1 (NH)
Key Observations:
  • Compound B ’s hydrochloride salt improves solubility but may limit blood-brain barrier penetration compared to the free acid form.

Biological Activity

The compound 2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities. This article delves into the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of the compound can be summarized as follows:

PropertyDetails
IUPAC Name This compound
CAS Number Not explicitly cited in the sources
Molecular Formula C₉H₅ClF₅N₄OS
Molecular Weight Not explicitly cited in the sources

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activities. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance:

  • Antibacterial Activity : Studies have demonstrated that triazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis and protein synthesis pathways.
  • Antifungal Activity : Triazoles are well-known for their antifungal properties. They inhibit the enzyme lanosterol 14α-demethylase, crucial in ergosterol biosynthesis in fungi.

Case Studies

  • In Vitro Studies : A study examining various triazole derivatives found that certain compounds exhibited superior antibacterial activity compared to standard antibiotics like streptomycin. These findings suggest that the compound may share similar mechanisms of action.
  • Cancer Research : Triazole derivatives have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells. The compound's structure may enhance its interaction with specific cellular targets involved in tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As a triazole derivative, it likely inhibits key enzymes involved in metabolic pathways of pathogens.
  • Cell Membrane Disruption : The compound may disrupt the integrity of microbial cell membranes, leading to cell lysis.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, including cyclization of the triazolo-pyridine core, introduction of the trifluoromethyl and chloro substituents, and coupling of the difluoromethylthio-acetic acid moiety. Key conditions include:

  • Catalysts : Copper salts (e.g., CuI) for click-chemistry-mediated cyclization .
  • Solvents : Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) to stabilize intermediates .
  • Temperature : Controlled heating (80–120°C) for cyclization steps .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

A combination of techniques is required:

  • HPLC : To assess purity (>95% threshold) using reverse-phase C18 columns .
  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., distinguishing trifluoromethyl and chloro groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H]+ ion matching calculated mass) .

Q. How can researchers improve aqueous solubility and stability for in vitro assays?

Strategies include:

  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to prevent precipitation .
  • pH adjustment : Buffers (pH 6–8) to stabilize the acetic acid moiety .
  • Derivatization : Conversion to sodium salts via ester hydrolysis for enhanced hydrophilicity .

Advanced Research Questions

Q. What strategies elucidate the mechanism of action in biological systems?

  • Molecular Docking : Screen against target libraries (e.g., kinases, GPCRs) using software like AutoDock Vina to predict binding affinity .
  • Mutagenesis Studies : Modify putative binding residues in target proteins (e.g., via CRISPR/Cas9) to assess functional changes .
  • Knock-out Models : Use gene-edited cell lines to confirm target specificity .

Q. How can contradictions in reported bioactivity data be resolved?

  • Assay Reproducibility : Standardize protocols (e.g., ATP levels in kinase assays, cell passage numbers) to minimize variability .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular IC50) .
  • Meta-analysis : Cross-reference data from independent studies to identify confounding variables (e.g., solvent effects) .

Q. What computational approaches predict the reactivity of the difluoromethylthio group?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess susceptibility to hydrolysis or oxidation .
  • Molecular Dynamics (MD) : Simulate interactions in biological membranes to evaluate thioether stability .
  • QSAR Modeling : Correlate substituent electronic effects (e.g., Hammett constants) with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid
Reactant of Route 2
2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid

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